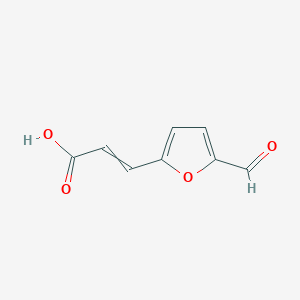

3-(5-Formylfuran-2-yl)prop-2-enoic acid

CAS No.:

Cat. No.: VC15749745

Molecular Formula: C8H6O4

Molecular Weight: 166.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6O4 |

|---|---|

| Molecular Weight | 166.13 g/mol |

| IUPAC Name | 3-(5-formylfuran-2-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C8H6O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-5H,(H,10,11) |

| Standard InChI Key | FGUHOWUXUZYZKP-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(OC(=C1)C=O)C=CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-(5-Formylfuran-2-yl)prop-2-enoic acid (IUPAC name: 3-[5-(formyl)furan-2-yl]prop-2-enoic acid) belongs to the class of furan-acrylic acid derivatives. Its molecular formula is C₈H₆O₄, with a molecular weight of 166.13 g/mol. The structure comprises a furan ring substituted at the 2-position with a propenoic acid group (–CH₂–CH₂–COOH) and at the 5-position with a formyl group (–CHO). The α,β-unsaturation in the propenoic acid moiety confers reactivity typical of conjugated enoic acids, such as susceptibility to electrophilic addition and polymerization .

Spectral and Physicochemical Properties

While experimental data for this specific compound are scarce, analogs such as 3-(furan-2-yl)propenoic acid (C₇H₆O₃, MW 138.12 g/mol) provide a basis for inference :

The formyl group enhances polarity compared to non-substituted furan analogs, potentially increasing solubility in aprotic solvents. Fourier-transform infrared (FTIR) spectroscopy would likely show stretches for the carbonyl groups (COOH: ~1700 cm⁻¹; CHO: ~1720 cm⁻¹) and furan ring vibrations (~1600 cm⁻¹) . Nuclear magnetic resonance (NMR) spectra would feature distinct signals for the formyl proton (~9.8 ppm, singlet) and the α,β-unsaturated system (δ 6.5–7.5 ppm for furan protons; δ 5.8–6.3 ppm for vinyl protons) .

Synthesis and Reaction Chemistry

Synthetic Routes

The compound can be synthesized via Knoevenagel condensation between 5-formylfuran-2-carbaldehyde and malonic acid, analogous to methods used for 3-(furan-2-yl)propenoic acids .

Proposed Synthesis:

-

Reactants: 5-Formylfuran-2-carbaldehyde (1 eq), malonic acid (1.2 eq), piperidine (catalyst), ethanol (solvent).

-

Conditions: Reflux at 80°C for 6–8 hours under inert atmosphere.

-

Mechanism: Base-catalyzed deprotonation of malonic acid forms a nucleophilic enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the α,β-unsaturated acid.

This route typically achieves yields of 60–75% for similar substrates . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is necessary to isolate the E-isomer, which predominates due to thermodynamic stability .

Superelectrophilic Activation and Functionalization

In Brønsted superacids like triflic acid (TfOH), 3-(5-Formylfuran-2-yl)prop-2-enoic acid undergoes O,C-diprotonation, generating a dicationic intermediate that participates in Friedel-Crafts alkylation with arenes . For example:

This reactivity mirrors that of 3-(furan-2-yl)propenoic acids, which form hydroarylation products with antimicrobial activity . The formyl group may further engage in condensation reactions, forming Schiff bases with amines or contributing to humin-like polymer networks under acidic conditions .

Biological Activity and Applications

Antimicrobial Properties

Analogous compounds exhibit broad-spectrum antimicrobial activity. At 64 µg/mL, 3-(furan-2-yl)propenoic acid derivatives suppress Candida albicans, Escherichia coli, and Staphylococcus aureus . The formyl substituent in 3-(5-Formylfuran-2-yl)prop-2-enoic acid could enhance membrane permeability or target-specific enzyme inhibition (e.g., dihydrofolate reductase), though confirmatory studies are needed.

Polymer and Material Science Applications

The compound’s dual functional groups (COOH and CHO) enable its use as a monomer in:

-

Biobased polyesters: Polycondensation with diols (e.g., ethylene glycol) yields cross-linked polymers with potential biodegradability .

-

Humin formation: Acid-catalyzed oligomerization produces humin-like materials, which are explored as carbon precursors or adsorbents .

Future Research Directions

-

Mechanistic Studies: Elucidate the role of the formyl group in superelectrophilic activation using in situ NMR and DFT calculations .

-

Biological Screening: Evaluate antifungal and antibacterial efficacy against drug-resistant strains.

-

Material Optimization: Tune polymerization conditions to control humin morphology for catalytic or electronic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume